Padanamide A

Descripción general

Descripción

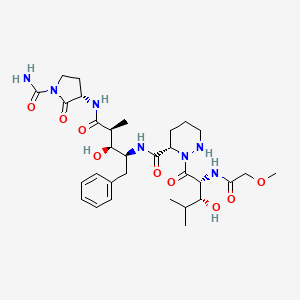

Padanamide A es un tetrapéptido lineal altamente modificado que destaca por la ausencia de aminoácidos proteinogénicos. Presenta dos heterociclos inusuales: (S)-3-amino-2-oxopirrolidina-1-carboxamida y (S)-3-aminopiperidina-2,6-diona . Este compuesto se descubrió en sedimentos marinos recolectados cerca de Padana Nahua en Papúa Nueva Guinea y es producido por la actinobacteria marina Streptomyces sp. RJA2928 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Padanamide A se sintetiza mediante una maquinaria híbrida de sintetasa de péptidos no ribosómicos/sintetasa de polipéptidos . La vía biosintética implica la carbamoilación de L-2,4-diaminobutírico por la enzima PadQ, generando L-2-amino-4-ureidobutírico, que es el precursor del residuo C-terminal de this compound . Se propone una inusual ciclación catalizada por tioesterasa para generar los heterociclos presentes en el compuesto .

Métodos de producción industrial: Actualmente, this compound se produce en cultivos de laboratorio de Streptomyces sp. aislado de sedimentos marinos . Los métodos de producción industrial aún se encuentran en investigación y desarrollo, centrándose en la optimización del rendimiento y la pureza del compuesto.

Análisis De Reacciones Químicas

Acid Hydrolysis and Structural Elucidation

Padanamide A undergoes acid hydrolysis under controlled conditions to break peptide bonds and release constituent amino acid residues. This reaction is pivotal for determining its sequence and stereochemistry:

-

Conditions : 6M HCl at elevated temperatures (exact duration unspecified in available data) .

-

Products :

Post-hydrolysis, residues are derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey’s reagent) to enable chiral analysis via HPLC. This step confirmed the S configuration of the piperazic acid residue and established the absolute stereochemistry of all chiral centers .

Marfey’s Analysis for Stereochemical Determination

Marfey’s reagent reacts with free amino groups to form diastereomeric derivatives, allowing resolution of enantiomers via reversed-phase HPLC. Key findings include:

| Residue | Derivative Retention Time | Configuration |

|---|---|---|

| Piperazic acid | Matched synthetic S standard | S |

| Hleu | Consistent with L-leucine | S (C-3) |

| Ahmpp | Unique retention profile | Undisclosed |

Chemical Genomics Profiling

This compound’s interaction with Saccharomyces cerevisiae deletion mutants revealed its indirect chemical reactivity linked to amino acid biosynthesis:

-

Assay Conditions : Minimal media lacking cysteine/methionine, with this compound at growth-inhibitory concentrations .

-

Key Observations :

-

Inhibition Recovery : Methionine supplementation restored yeast growth more effectively than cysteine (p < 0.05), suggesting this compound disrupts sulfur amino acid metabolism .

-

Genomic Correlations : Strong overlap with CYS4 (cystathionine beta-synthase) and MET32 (methionine regulator) deletion profiles (p = 0.03) .

-

Stability and Functional Group Reactivity

This compound’s stability under physiological conditions is influenced by its non-proteinogenic residues:

Aplicaciones Científicas De Investigación

Padanamide A has demonstrated significant biological activity, particularly in the context of antimicrobial properties. Research indicates that it exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics . The compound's structure includes unique amino acid residues such as 2-methoxyacetic acid and piperazic acid, which contribute to its bioactivity.

Table 1: Biological Activities of this compound

Case Study: Chemical Genomics Profile

- Objective : To characterize the genetic interactions influenced by this compound.

- Methodology : Utilization of drug hypersensitive Saccharomyces cerevisiae strains to assess growth inhibition.

- Findings : Significant overlap with genetic interaction profiles related to sulfur amino acid metabolism, suggesting a targeted mechanism of action .

Potential Applications in Medicine

Given its antimicrobial properties and unique mechanism of action, this compound holds promise for several medical applications:

- Antibiotic Development : With rising antibiotic resistance, compounds like this compound can be pivotal in developing new classes of antibiotics.

- Cancer Research : Its cytotoxic properties may be explored further for potential applications in cancer therapeutics.

- Metabolic Disorders : Understanding its role in amino acid biosynthesis could lead to insights into metabolic disorders related to sulfur amino acids.

Future Research Directions

Further investigation into this compound could focus on:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.

- Structural Modifications : Exploring analogs of this compound to enhance its bioactivity and reduce toxicity.

- Combination Therapies : Investigating synergies with existing antibiotics or cancer therapies to improve treatment outcomes.

Mecanismo De Acción

Padanamide A ejerce sus efectos inhibiendo la biosíntesis de cisteína y metionina . El compuesto se dirige a enzimas específicas involucradas en estas vías, lo que lleva a una interrupción en el metabolismo de los aminoácidos azufrados . Los objetivos moleculares y las vías exactas aún están en investigación, pero el análisis de genómica química sugiere un impacto significativo en la biosíntesis de aminoácidos azufrados .

Compuestos similares:

Padanamide B: Similar a this compound pero presenta un residuo C-terminal diferente derivado de la glutamina.

Actinoramide A: Idéntico a this compound pero aislado de una cepa diferente de Streptomyces.

Singularidad: this compound es único debido a su estructura de tetrapéptido lineal altamente modificada y la ausencia de aminoácidos proteinogénicos . La presencia de heterociclos inusuales y su vía biosintética que involucra maquinaria híbrida de sintetasa de péptidos no ribosómicos/sintetasa de polipéptidos lo distingue aún más de otros compuestos .

Comparación Con Compuestos Similares

Padanamide B: Similar to Padanamide A but features a different C-terminal residue derived from glutamine.

Actinoramide A: Identical to this compound but isolated from a different Streptomyces strain.

Uniqueness: this compound is unique due to its highly modified linear tetrapeptide structure and the absence of proteinogenic amino acids . The presence of unusual heterocycles and its biosynthetic pathway involving hybrid nonribosomal peptide synthetase/polyketide synthase machinery further distinguishes it from other compounds .

Actividad Biológica

Padanamide A is a linear tetrapeptide derived from marine Streptomyces species, notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic applications.

Structure and Isolation

This compound was first isolated from marine sediment-derived Streptomyces strains, specifically from Streptomyces sp. RJA2928 and Streptomyces ballenaensis . Its structure includes several uncommon amino acids: 2-amino-4-ureidobutanoic acid (Auba), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmppa), piperazic acid (Pip), and 3β-hydroxyleucine (Hle) .

Cytotoxicity

This compound exhibits moderate cytotoxicity. In vitro studies have shown that it has an IC50 value of approximately 60 μg/mL against Jurkat T lymphocyte cells, which is about threefold less active than its counterpart, Padanamide B (IC50 ≈ 20 μg/mL) . This suggests that while this compound has some cytotoxic properties, it is less potent compared to other compounds in the same family.

Inhibition of Amino Acid Biosynthesis

Research indicates that this compound inhibits the biosynthesis of sulfur-containing amino acids, specifically cysteine and methionine. In experiments using Saccharomyces cerevisiae, it was observed that growth inhibition occurred in media lacking these amino acids, with recovery noted upon their addition . The correlation between this compound's activity and the genetic profiles of deletion mutants further supports its role in disrupting sulfur amino acid biosynthesis pathways .

Case Studies

- Antimalarial Activity : In a high-throughput screening study, this compound demonstrated potent antimalarial activity against various strains of Plasmodium falciparum, highlighting its potential as a lead compound for antimalarial drug development .

- Chemical Genomics Analysis : Utilizing chemical genomics, researchers identified significant overlaps between the genetic interaction profiles of this compound and mutants deficient in cysteine biosynthesis (CYS4) and methionine regulation (MET32). This analysis indicated that the compound's mode of action may involve targeting metabolic pathways critical for these amino acids .

Summary of Biological Activities

Propiedades

IUPAC Name |

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPOIKGUHHBAU-DYTCPEOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.